4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline

Catalog No.
S942459
CAS No.
1823012-52-7
M.F
C13H17NO
M. Wt
203.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin...

CAS Number

1823012-52-7

Product Name

4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline

IUPAC Name

4-ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

InChI

InChI=1S/C13H17NO/c1-2-11-10-7-8-15-13(10)9-5-3-4-6-12(9)14-11/h3-6,10-11,13-14H,2,7-8H2,1H3

InChI Key

GUSGKWWFAZQHTF-UHFFFAOYSA-N

SMILES

CCC1C2CCOC2C3=CC=CC=C3N1

Canonical SMILES

CCC1C2CCOC2C3=CC=CC=C3N1

4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline is a bicyclic compound that belongs to a class of heterocyclic organic compounds. Its structure features a fused ring system consisting of a quinoline and a furo[3,2-c] moiety. The compound's unique arrangement of carbon and nitrogen atoms contributes to its potential biological activities and applications in medicinal chemistry.

The synthesis of 4-ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline typically involves the Povarov reaction, which is an inverse electron-demand [4 + 2] cycloaddition involving N-aryl imines and electron-rich alkynes. This reaction can be catalyzed by various metal catalysts such as gold or copper, leading to high yields of the desired product with significant stereoselectivity. For instance, in one study, the compound was synthesized with an 88% yield and a diastereomeric ratio of 14:1 under optimized conditions using gold catalysts .

Research indicates that compounds related to 4-ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline exhibit notable biological activities. For example, derivatives of this compound have shown promising anticancer properties by targeting proteins such as MDM2 and XIAP. These proteins are involved in cell survival and apoptosis pathways, making them critical targets in cancer therapy . The structural modifications of similar compounds have been linked to varying degrees of biological potency against different cancer cell lines.

The synthesis methods for 4-ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline primarily include:

  • Povarov Reaction: This method involves the reaction between N-aryl imines and alkynes under acidic or metal-catalyzed conditions.
  • Catalytic Methods: Various catalysts such as gold(I) or gold(III) have been successfully employed to enhance the yield and selectivity of the reaction.
  • Optimization Techniques: Adjustments in temperature and solvent systems (e.g., dichloroethane) are often utilized to maximize product formation and stereochemical outcomes .

The primary applications of 4-ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline lie in medicinal chemistry. Its derivatives are being explored for their potential use as anticancer agents due to their ability to interact with key regulatory proteins in cancer cells. Additionally, the compound may find utility in developing new therapeutic agents targeting other diseases influenced by similar molecular mechanisms.

Interaction studies on 4-ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline focus on its binding affinity and inhibition capabilities towards specific proteins involved in tumorigenesis. For instance:

  • MDM2: Compounds derived from this structure have shown the ability to induce degradation of MDM2 protein.
  • XIAP: Inhibition of XIAP mRNA has been observed in studies involving related compounds.
    These interactions suggest that modifications in the chemical structure can significantly influence biological activity and therapeutic potential .

Several compounds share structural similarities with 4-ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-Ethyl-2,3-dihydroquinolineSimilar bicyclic structureExhibits different biological activity profiles
6-Methyl-3-(phenyl)-tetrahydroquinolineContains a phenyl groupEnhanced anticancer activity due to phenyl substitution
4-Methoxyphenyl derivativeMethoxy substitution on phenyl ringIncreased solubility and modified interaction with biological targets

These compounds highlight the uniqueness of 4-ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline through its specific ring structure and functional groups that influence its reactivity and biological effects.

XLogP3

2.7

Dates

Modify: 2023-08-16

Explore Compound Types